molecular formula C16H18O B14282705 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL CAS No. 133130-79-7

8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL

Cat. No.: B14282705
CAS No.: 133130-79-7
M. Wt: 226.31 g/mol
InChI Key: NZPHFMVNAUUXKA-UHFFFAOYSA-N
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Description

8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. The presence of the hydroxyl group at the 3-position and the dimethyl groups at the 8-position contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the hydroxyl group through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of starting materials, cyclization, and functional group modifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Comparison with Similar Compounds

    6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another compound with a similar tetrahydro structure but different functional groups.

    8,8-Dimethyl-5,6,7,8-tetrahydroquinoline: Shares the tetrahydro structure but differs in the aromatic ring system.

Uniqueness: 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

133130-79-7

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

8,8-dimethyl-6,7-dihydro-5H-phenanthren-3-ol

InChI

InChI=1S/C16H18O/c1-16(2)9-3-4-13-14-10-12(17)7-5-11(14)6-8-15(13)16/h5-8,10,17H,3-4,9H2,1-2H3

InChI Key

NZPHFMVNAUUXKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC3=C2C=C(C=C3)O)C

Origin of Product

United States

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